Direct Anti-HIV-1 Activity Comparison: 5-Dimethylamino Analog vs. Parent Compound AZdU and Clinical Candidate AZT
A head-to-head evaluation of anti-HIV-1 activity in human lymphocyte cell lines reveals a dramatic, quantifiable loss of antiviral potency for the 5-dimethylamino derivative. Its activity is effectively abolished compared to the potent parent compound AZdU. Specifically, the target compound exhibited an EC50 greater than 67 µM against HIV-IIIB in H9 cells, whereas the 5-unsubstituted parent, AZdU (CS-87), inhibited HIV-1 with EC50 values ranging from 0.16 to 0.43 µM in PBMCs and MT-4 cells, representing at least a 155-fold decrease in potency [1][2].
| Evidence Dimension | Antiviral potency in human lymphocytes (HIV-1) |
|---|---|
| Target Compound Data | EC50 > 67 µM (HIV-IIIB, H9 cells) |
| Comparator Or Baseline | AZdU (3'-azido-2',3'-dideoxyuridine): EC50 = 0.16–0.43 µM |
| Quantified Difference | >155-fold decrease in antiviral potency |
| Conditions | In vitro anti-HIV assays; target compound tested in H9 cells; AZdU in human PBMCs and MT-4 cells. |
Why This Matters
This exceptional loss of antiviral activity proves that the 5-dimethylamino group is a dominant negative determinant for HIV RT inhibition, making the compound a critical negative control for SAR studies of 5-substituted nucleosides.
- [1] NIAID ChemDB. (2002). Cellular Assay Data for CAS 111495-89-7 (EC50 >67 µM). National Institute of Allergy and Infectious Diseases. View Source
- [2] Bertin Bioreagent. (2024). 3′-Azido-2′,3′-dideoxyuridine (AZddU) Technical Datasheet. CAT N°: 36544. View Source
